molecular formula C15H19Cl2N3OS B13565804 3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride

3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride

Cat. No.: B13565804
M. Wt: 360.3 g/mol
InChI Key: VKEGNNCPURCUQX-UHFFFAOYSA-N
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Description

3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraenehydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, a chlorine atom, and a thia-diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thia-diazatricyclic core: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing intermediates.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 3-Chloro-4-morpholino-1,2,5-thiadiazole

Uniqueness

3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride is unique due to its complex structure, which includes a combination of a morpholine ring, a chlorine atom, and a thia-diazatricyclic core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H19Cl2N3OS

Molecular Weight

360.3 g/mol

IUPAC Name

4-[(4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine;hydrochloride

InChI

InChI=1S/C15H18ClN3OS.ClH/c16-14-13-10-3-1-2-4-11(10)21-15(13)18-12(17-14)9-19-5-7-20-8-6-19;/h1-9H2;1H

InChI Key

VKEGNNCPURCUQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CN4CCOCC4.Cl

Origin of Product

United States

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